molecular formula C13H7ClN4S B2806869 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 866019-98-9

2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2806869
CAS No.: 866019-98-9
M. Wt: 286.74
InChI Key: LMTXFHJWUXNTLB-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a heterocyclic compound. Heterocyclic compounds like this offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is part of a larger group of compounds known as pyrimidines, which are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed in various studies . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Structural Analysis and Synthesis

Research on substituted [1,2,4]triazole derivatives, including 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, has provided insight into their molecular structures, demonstrating that these molecules are nearly planar. The chlorophenyl rings in these compounds lie almost in the same plane as the rest of the structure, and their crystalline forms are stabilized by N-H...N hydrogen bonds, highlighting the importance of these interactions in their molecular assembly (Velavan et al., 1997).

Biological Activity and Applications

The study of various thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has revealed their potential as biologically active compounds. For instance, derivatives with specific substituents have shown potent and selective antagonist activity towards the serotonin 5-HT6 receptor, highlighting their therapeutic potential in neurological disorders (Ivachtchenko et al., 2010). The antimicrobial activity of certain [1,2,4]triazolo[1,5-c]pyrimidine derivatives has also been evaluated, with some compounds demonstrating significant efficacy (El-Agrody et al., 2001).

Chemical Reactions and Mechanisms

The Dimroth rearrangement, a reaction that allows the interconversion of isomeric triazolothienopyrimidines, showcases the synthetic flexibility of these compounds. This rearrangement enables the transformation of triazolo[4,3-c] isomers to [1,5-c] isomers under specific conditions, expanding the repertoire of available thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives for further study and application (Hamed et al., 2008).

Anticancer Activity

An unexpected Dimroth rearrangement led to the discovery of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity. These novel compounds have been shown to exhibit strong antiproliferative activity against a panel of 60 human tumor cell lines, highlighting their potential as leads for the development of new anticancer agents. The most active compounds demonstrated low toxicity and high potency in vivo, underscoring the therapeutic potential of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives in cancer treatment (Lauria et al., 2013).

Properties

IUPAC Name

4-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4S/c14-9-3-1-8(2-4-9)11-16-12-10-5-6-19-13(10)15-7-18(12)17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTXFHJWUXNTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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